molecular formula C19H21FN2O2 B7168385 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide

Cat. No.: B7168385
M. Wt: 328.4 g/mol
InChI Key: GCMMNOQUYAVABC-UHFFFAOYSA-N
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Description

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves several steps. One common synthetic route starts with the reaction of 3-fluorobenzoyl chloride with morpholine to form 3-fluorophenylmorpholin-4-ylmethanone. This intermediate is then reacted with phenylpropanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide can be compared with other morpholine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14(19(23)21-17-8-3-2-4-9-17)22-10-11-24-18(13-22)15-6-5-7-16(20)12-15/h2-9,12,14,18H,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMNOQUYAVABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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